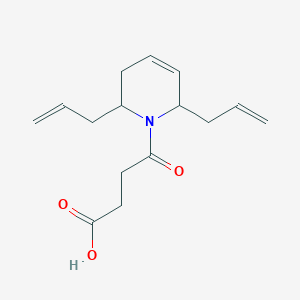

4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid

Description

Properties

IUPAC Name |

4-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-6-12-8-5-9-13(7-4-2)16(12)14(17)10-11-15(18)19/h3-5,8,12-13H,1-2,6-7,9-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXPWEDSQDDQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1C(=O)CCC(=O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389420 | |

| Record name | 4-[2,6-Di(prop-2-en-1-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-29-8 | |

| Record name | 4-[2,6-Di(prop-2-en-1-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-diallyl aniline and a suitable aldehyde under acidic conditions.

Introduction of the Butyric Acid Moiety: The butyric acid group can be introduced via a Friedel-Crafts acylation reaction using butyric anhydride or butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Final Assembly: The final step involves coupling the pyridine derivative with the butyric acid derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide.

Reduction: The carbonyl group in the butyric acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms on the allyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: mCPBA, osmium tetroxide, hydrogen peroxide.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine, chlorine), Grignard reagents.

Major Products

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Halogenated derivatives, organometallic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. The specific compound 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid has been studied for its potential as an antimicrobial agent. In vitro studies demonstrate its efficacy against various bacterial strains, suggesting its utility in developing new antibiotics or preservatives for pharmaceutical formulations .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies have shown that similar pyridine derivatives can inhibit pro-inflammatory cytokines and pathways. This opens avenues for research into its application in treating inflammatory diseases or conditions where inflammation plays a critical role .

Cosmetic Applications

Skin Care Formulations

The compound is being explored for use in cosmetic formulations due to its potential moisturizing and skin-conditioning properties. Its inclusion in creams and lotions can enhance skin hydration and provide a protective barrier against environmental stressors. Research has focused on formulating stable emulsions incorporating this compound, assessing their sensory attributes and efficacy on skin hydration .

Stability and Safety Assessments

Before market introduction, cosmetic products containing this compound undergo rigorous safety evaluations. These assessments include stability testing under various conditions to ensure product integrity over time. The regulatory framework requires thorough documentation of safety data to comply with international standards .

Polymer Science

Film Forming Agents

In polymer science, this compound can serve as a film-forming agent in various applications. Its ability to form films makes it suitable for use in coatings and adhesives where durability and resistance to environmental factors are essential. Research is ongoing to optimize its incorporation into polymer matrices for enhanced performance characteristics .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains | Potential use as an antibiotic or preservative |

| Skin Hydration | Enhanced moisture retention in topical formulations | Development of advanced skincare products |

| Polymer Applications | Effective as a film former in coatings | Improvement in durability and performance of coatings |

Mechanism of Action

The mechanism of action of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The allyl groups could facilitate binding to hydrophobic pockets, while the butyric acid moiety could participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules, leveraging available data from the evidence.

Structural Analogues

Key Observations :

- Structural Divergence: Unlike baclofen and homobaclofen, which are β- and γ-aminobutyric acid derivatives with GABAergic activity, the target compound lacks an amino group but retains a carboxylic acid moiety. This difference likely precludes direct interaction with GABA receptors .

- Aromatic vs. Aliphatic Substituents: The anthracene-containing analogs (e.g., 4-anthracen-9-yl-4-oxo-but-2-enoic acid) share the 4-oxo-butyric acid backbone but incorporate polycyclic aromatic systems, enhancing π-π stacking interactions for antimicrobial activity . In contrast, the diallyl groups in the target compound may confer reactivity for cyclization or polymerization.

- Synthetic Utility: The target compound’s dihydro-pyridine core resembles intermediates in dihydropyridazinone synthesis (e.g., cyclocondensation with hydrazines), as seen in .

Functional Analogues

- 4-Oxo-butyric Acid Derivatives: Both the target compound and 4-anthracen-9-yl-4-oxo-but-2-enoic acid () feature a 4-oxo-butyric acid chain. The latter’s conjugation with anthracene and indole enhances antimicrobial activity, while the target’s diallyl-pyridine system may prioritize electrophilic reactivity or metal coordination .

- Dihydro-pyridine Derivatives: Compounds like 4,5-dihydro-2H-pyridazin-3-ones () exhibit anti-inflammatory and antihypertensive properties due to hydrogen-bonding and enzyme inhibition capabilities.

Data Gaps and Research Needs

- Biological Activity: No studies on the target compound’s pharmacological or antimicrobial effects are cited. In contrast, baclofen and anthracene-pyridazinones are well-characterized .

- Synthetic Pathways: details cyclocondensation strategies for analogous dihydropyridazinones, but the target compound’s synthesis remains undocumented .

Biological Activity

4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid is a synthetic compound with significant potential in medicinal chemistry. Characterized by its unique molecular structure, it includes a pyridine ring and a butyric acid moiety, which may contribute to its biological activity. The molecular formula is C₁₃H₁₅N₁O₃, with a molecular weight of approximately 235.27 g/mol .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Antioxidant Properties : Potential to scavenge free radicals.

- Anticancer Activity : Preliminary cytotoxicity assays indicate activity against several cancer cell lines.

- Enzyme Inhibition : Possible interactions with key enzymes involved in metabolic processes.

While specific mechanisms of action for this compound have not been fully elucidated, studies on structurally similar compounds suggest that they may interact with biological targets through enzyme inhibition or receptor binding .

1. Cytotoxicity Assays

A study assessed the cytotoxic effects of various derivatives related to this compound on human cancer cell lines, including MCF-7 (breast cancer) and U251 (CNS cancer). Results indicated moderate cytotoxicity across several tested compounds.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 1 | MCF-7 | 60.9 |

| 2 | U251 | 100 |

| 3 | SW620 | 46.7 |

| 4 | H522 | 57.6 |

The data suggests that while some derivatives exhibit significant activity, others show limited effects .

2. Enzyme Interaction Studies

Research involving enzyme inhibition highlighted potential interactions with cholinesterases and cyclooxygenase enzymes. The structure–activity relationship (SAR) indicated that modifications to the pyridine ring could enhance binding affinity and inhibitory potency.

| Enzyme Target | Compound | Inhibition (%) |

|---|---|---|

| AChE | 3b | 10.4 |

| BChE | 3e | 5.4 |

| COX-2 | Various | Moderate |

These findings underscore the compound's potential as a multi-target therapeutic agent .

Synthetic Pathways

The synthesis of this compound involves multi-step organic synthesis techniques that require precise control over reaction conditions to achieve high yields .

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

- Validation Framework :

Re-optimize Models : Adjust solvent parameters or protonation states in simulations .

Experimental Replication : Repeat assays with stricter controls (e.g., exclude light/oxygen) .

Cross-Validation : Compare results with structurally related compounds (e.g., 6-ethyl-2-oxo-dihydropyridine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.